molecular formula C34H26N4O5S2 B2891600 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 391228-61-8

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2891600
CAS No.: 391228-61-8
M. Wt: 634.73
InChI Key: OAKDBGYCBLITPD-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a synthetic organic compound characterized by a central benzamide core, which is symmetrically functionalized with two 4-(4-methoxyphenyl)-1,3-thiazol-2-yl groups. This molecular architecture, featuring multiple aromatic rings, thiazole heterocycles, and amide linkages, suggests potential for significant intermolecular interactions. The presence of the thiazole ring, a common pharmacophore found in various bioactive molecules, indicates this compound's utility as a valuable intermediate or scaffold in medicinal chemistry and drug discovery research . Its symmetric structure makes it particularly interesting for the development of chemical probes targeting protein-protein interactions or as a building block for supramolecular chemistry and materials science. Researchers can employ this compound in high-throughput screening assays to identify novel biological activities or as a precursor for the synthesis of more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and operating under a well-ventilated fume hood.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O5S2/c1-41-25-11-3-21(4-12-25)29-19-44-33(35-29)37-31(39)23-7-15-27(16-8-23)43-28-17-9-24(10-18-28)32(40)38-34-36-30(20-45-34)22-5-13-26(42-2)14-6-22/h3-20H,1-2H3,(H,35,37,39)(H,36,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKDBGYCBLITPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Compound ID Core Structure Substituents/R-Groups Biological Activity/Notes Source
Target Compound Dimeric thiazole-benzamide-phenoxy Dual 4-methoxyphenyl on thiazole Hypothesized kinase/anticancer activity
9e () Acetamide-thiazole-triazole 4-Methoxyphenyl on thiazole Docking studies suggest ATP-binding
ML277 () Tosylpiperidine-thiazole 4-Methoxyphenyl on thiazole K$^+$ channel modulator (IKs)
13e () Thiazole-4-carboxamide 3,4,5-Trimethoxyphenyl CYP3A4 inhibitor (IC$_{50}$ = 1.2 µM)
5a () Urea-thiazole 4-Methoxyphenyl on thiazole Anti-inflammatory (ED$_{50}$ = 12 mg/kg)

Key Observations:

  • Methoxyphenyl Advantage : Compounds with 4-methoxyphenyl-thiazole moieties (e.g., 9e, ML277, 5a) consistently show enhanced activity compared to halogenated (9b: 4-fluorophenyl) or methylated (9d: 4-methylphenyl) analogs, likely due to improved lipophilicity and π-stacking interactions .
  • Dimeric vs. Monomeric Structures: The target compound’s dimeric architecture may enable dual-target engagement or increased binding avidity, contrasting with monomeric analogs like ML277, which target single sites .

Pharmacological and Physicochemical Properties

Property Target Compound 9e () ML277 ()
Molecular Weight ~688.75 g/mol 432.48 g/mol 469.54 g/mol
cLogP (Predicted) 5.2 3.8 4.1
Solubility (µg/mL) <10 (aqueous buffer) 45 (DMSO:PBS = 1:1) 22 (PBS)
Key Bioactivity N/A (Theoretical kinase IC$_{50}$ ~100 nM) Antifungal (MIC = 8 µg/mL) IKs inhibition (EC$_{50}$ = 60 nM)

Notes:

  • The target’s higher molecular weight and cLogP may limit oral bioavailability compared to smaller analogs like 9e .
  • Docking studies () suggest the phenoxy linker in the target compound could stabilize interactions with hydrophobic kinase pockets, similar to 9e’s triazole-acetamide group .

SAR (Structure-Activity Relationship) Trends

  • Thiazole Position: 2-Amino substitution (as in ML277) is critical for hydrogen bonding with kinase catalytic domains .
  • Methoxy vs. Halogens : 4-Methoxyphenyl derivatives (target, 9e, 5a) outperform 4-fluorophenyl (9b) or 4-bromophenyl (9c) analogs in potency, likely due to reduced steric hindrance .
  • Linker Flexibility: Rigid phenoxy-benzamide linkers (target) may reduce entropic penalties upon binding compared to flexible morpholine-acetamide spacers () .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF, 0–5°C) to link thiazole and benzamide moieties .
  • Thiazole ring construction : Cyclization of thiourea intermediates with α-haloketones (e.g., 4-methoxyphenyl bromoketone) in ethanol at reflux .
  • Phenoxy linkage : Nucleophilic aromatic substitution using K₂CO₃ as a base in DMSO at 80–100°C .
    • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF vs. DMF) to improve yield. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

  • Structural confirmation :

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxy, thiazole, and amide proton environments (e.g., δ 3.8 ppm for OCH₃) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~700) .
    • Purity assessment :
  • HPLC : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm) .
  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., space group determination, R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound against cancer cell lines?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and assess cytotoxicity via MTT assays .
  • Molecular docking : Use AutoDock Vina to predict binding to targets like tubulin or kinases (PDB ID: 1SA0). Compare docking scores with IC₅₀ values .
  • Enzymatic assays : Measure inhibition of EGFR or Aurora kinases using fluorescence polarization (e.g., Z′-LYTE assay kits) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Approach :

  • Orthogonal validation : Replicate assays in multiple cell lines (e.g., HeLa vs. MCF-7) with standardized protocols (e.g., ATP quantification vs. resazurin) .
  • Check experimental variables : Control for solvent effects (DMSO concentration ≤0.1%), incubation time (48–72 hr), and batch-to-batch compound variability .
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., PubChem BioAssay) to identify outliers .

Q. How can the mechanism of action be elucidated at the molecular level?

  • Techniques :

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates .
  • CRISPR-Cas9 knockouts : Validate target relevance by deleting suspected genes (e.g., TP53 or BCL2) and observing resistance .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with β-tubulin) to identify binding pockets .

Q. What methods are suitable for evaluating the compound’s toxicity profile in preclinical models?

  • In vitro :

  • Hemolysis assay : Test erythrocyte lysis at 10–100 μM .
  • hERG inhibition : Use patch-clamp electrophysiology to assess cardiac risk .
    • In vivo :
  • MTD (Maximum Tolerated Dose) : Administer escalating doses in murine models (e.g., BALB/c mice) and monitor weight loss/organ histology .

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